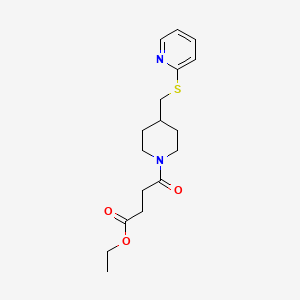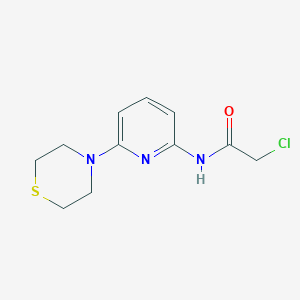
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain relief and addiction. CTAP has been shown to have a high affinity for the μ-opioid receptor and can effectively block its activation by endogenous opioids such as endorphins and enkephalins.
作用機序
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide works by binding to the μ-opioid receptor and preventing its activation by endogenous opioids such as endorphins and enkephalins. The μ-opioid receptor is a G protein-coupled receptor that plays a key role in pain relief and addiction. When activated by endogenous opioids, the μ-opioid receptor triggers a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which produce feelings of pleasure and pain relief. This compound blocks this activation, preventing the release of these neurotransmitters and reducing the effects of endogenous opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in animal models, indicating that it effectively blocks the μ-opioid receptor. This compound has also been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide is its high affinity and selectivity for the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. Additionally, this compound has been shown to be stable and easy to handle, which makes it a suitable compound for scientific research. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for opioid addiction. This compound has been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, further research is needed to investigate the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory conditions. Finally, there is a need for further research on the safety and potential side effects of this compound, particularly in humans.
合成法
The synthesis of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-aminopyridine to form 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate is then reacted with thiomorpholine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been widely used in scientific research to study the μ-opioid receptor and its role in pain relief and addiction. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. This compound has been used in a variety of in vitro and in vivo experiments to study the mechanisms of opioid receptor signaling, as well as the effects of opioids on behavior and physiology.
特性
IUPAC Name |
2-chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c12-8-11(16)14-9-2-1-3-10(13-9)15-4-6-17-7-5-15/h1-3H,4-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQXRMTZFEVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC(=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)
![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)
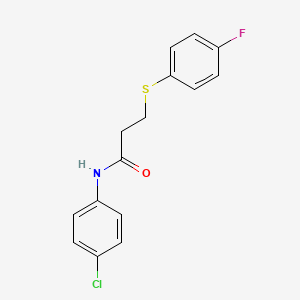
![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)
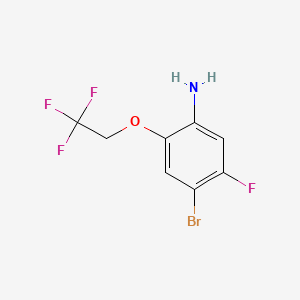


![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)
![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)
![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)
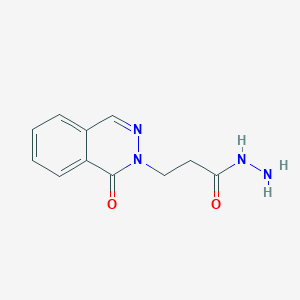
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
